

Application Notes and Protocols for In Vivo Research Using CMS121

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Compound of Interest

Compound Name: CM121

Cat. No.: B12415435

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These application notes provide a comprehensive overview of the in vivo applications of CMS121, a neuroprotective and anti-inflammatory compound. The protocols detailed below are based on preclinical studies in various mouse models and are intended to serve as a guide for designing future in vivo experiments.

Introduction to CMS121

CMS121 is a synthetic derivative of the natural flavonoid fisetin, developed to have improved stability and bioavailability.^[1] It has demonstrated significant therapeutic potential in preclinical models of age-related diseases, particularly those involving neurodegeneration and metabolic dysfunction.^{[2][3]} CMS121's primary mechanism of action involves the inhibition of fatty acid synthase (FASN), an enzyme involved in lipid synthesis.^{[4][5]} By inhibiting FASN, CMS121 modulates lipid metabolism, reduces lipid peroxidation and inflammation, and supports mitochondrial function.

In Vivo Applications

CMS121 has been investigated in a variety of in vivo models, primarily focusing on:

- **Alzheimer's Disease (AD):** CMS121 has been shown to alleviate cognitive decline, reduce neuroinflammation, and modulate lipid metabolism in transgenic mouse models of AD.

- Huntington's Disease (HD): In mouse models of HD, CMS121 has been observed to slow motor dysfunction and increase median lifespan.
- Diabetes and Metabolic Dysfunction: Studies in db/db mice, a model of type 2 diabetes, have shown that CMS121 can improve glucose homeostasis, reduce liver inflammation, and protect against kidney damage.
- Aging: CMS121 has shown geroprotective effects in mouse models of accelerated aging, mitigating age-related metabolic changes and improving mitochondrial homeostasis.

Quantitative Data Summary

The following tables summarize the dosages and key findings from various in vivo studies involving CMS121.

Table 1: CMS121 Dosage and Administration in Mouse Models

Animal Model	CMS121 Concentration in Diet (ppm)	Approximate Daily Dosage (mg/kg/day)	Treatment Duration	Key Findings
APPswe/PS1ΔE9 (AD model)	400 ppm	~34 mg/kg/day	3 months	Alleviated cognitive deficits, reduced hippocampal 4HNE protein adducts.
R6/2 (HD model)	200 ppm and 400 ppm	~17 and ~34 mg/kg/day	From 6 weeks of age	Slowed motor dysfunction, increased median lifespan.
YAC128 (HD model)	200 ppm	Not specified	From ~2 months of age	Slowed the loss of motor function.
db/db (Type 2 Diabetes model)	200 ppm (first 17 weeks), 400 ppm (weeks 18-24)	9.4 mg/kg/day, then 18.8 mg/kg/day	6 months	Improved glucose tolerance, reduced HbA1c and insulin levels, decreased liver inflammation.
C57BL/6J (Aging model)	400 ppm	~34 mg/kg/day	3 months	Improved glucose and lipid indexes, reduced liver inflammatory markers.
C57BL/6J (Aging-related obesity)	200 ppm (first 17 weeks), 400 ppm (weeks 18-24)	9.4 mg/kg/day, then 18.8 mg/kg/day	6 months	40% decrease in body weight gain, improved glucose and lipid indexes.

Experimental Protocols

Protocol 1: Evaluation of CMS121 in a Transgenic Mouse Model of Alzheimer's Disease

Objective: To assess the efficacy of CMS121 in improving cognitive function and reducing neuropathology in an Alzheimer's disease mouse model.

Animal Model: APPswe/PS1ΔE9 transgenic mice.

Experimental Design:

- **Animal Housing:** House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- **Treatment Groups:**
 - Group 1: Wild-type (WT) control mice receiving a standard diet.
 - Group 2: APPswe/PS1ΔE9 mice receiving a standard diet.
 - Group 3: APPswe/PS1ΔE9 mice receiving a diet containing 400 ppm CMS121.
- **Treatment Initiation and Duration:** Begin treatment at 9 months of age, a point when cognitive deficits are already present, and continue for 3 months.
- **Behavioral Testing:** After the 3-month treatment period, perform a battery of behavioral tests to assess cognitive function, such as the Morris water maze or novel object recognition test.
- **Tissue Collection and Analysis:** Following behavioral testing, euthanize the mice and collect brain tissue.
 - Analyze one hemisphere for levels of lipid peroxidation markers (e.g., 4-HNE) and inflammatory markers (e.g., GFAP) via Western blot or ELISA.
 - Perform metabolomic analysis on the other hemisphere to assess changes in lipid profiles.

Protocol 2: Assessment of CMS121 in a Mouse Model of Type 2 Diabetes

Objective: To investigate the effects of CMS121 on metabolic parameters and end-organ damage in a model of type 2 diabetes.

Animal Model: db/db leptin receptor-deficient mice.

Experimental Design:

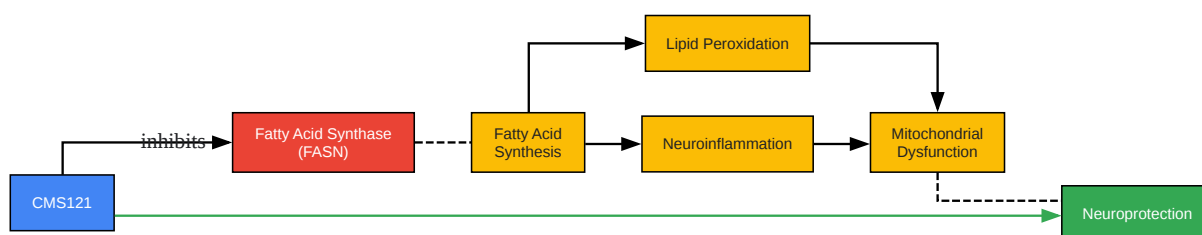
- **Animal Housing:** Maintain mice under standard laboratory conditions.
- **Treatment Groups:**
 - Group 1: Wild-type (WT) control mice on a standard diet.
 - Group 2: db/db mice on a standard diet.
 - Group 3: db/db mice on a diet containing CMS121.
- **Dosage and Administration:**
 - Administer CMS121 in the diet at a concentration of 200 ppm for the first 17 weeks, followed by an increase to 400 ppm for weeks 18-24.
- **Treatment Duration:** Treat mice for a total of 6 months.
- **Metabolic Monitoring:**
 - Monitor food intake and body weight weekly.
 - Perform glucose tolerance tests (GTT) and measure HbA1c and plasma insulin levels at designated time points.
- **Tissue and Fluid Collection:**
 - Collect blood samples to measure triglycerides and free fatty acids.

- Collect urine to measure markers of kidney damage such as albumin.
- At the end of the study, collect liver and kidney tissues.
- Biochemical and Histological Analysis:
 - Analyze liver tissue for markers of inflammation (e.g., NF- κ B, IL-18).
 - Assess kidney tissue for markers of mitochondrial function (e.g., NDUFB8, UQCRC2).

Signaling Pathways and Experimental Workflows

CMS121 Mechanism of Action

CMS121's primary molecular target is Fatty Acid Synthase (FASN). By inhibiting FASN, CMS121 reduces the synthesis of fatty acids, leading to a decrease in lipid peroxidation and inflammation. This action helps to preserve mitochondrial function and protect against cellular stress.

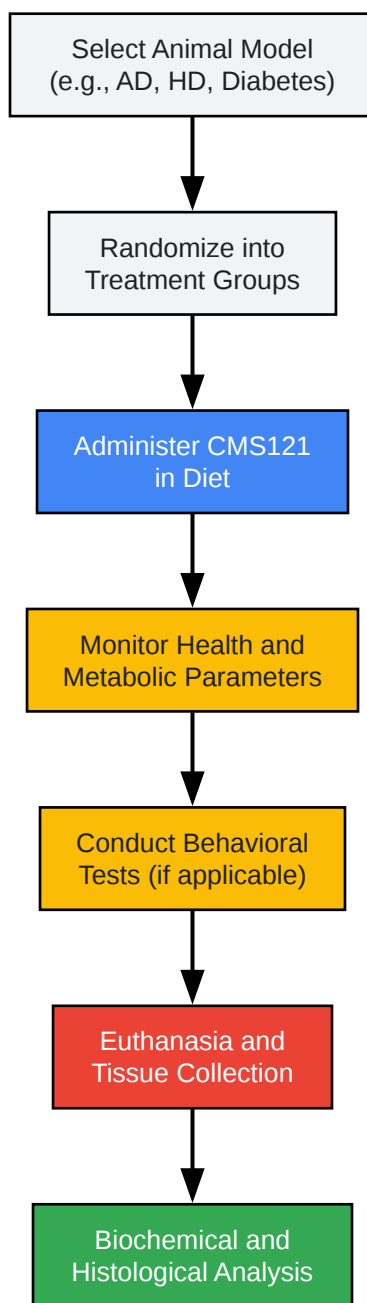


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Caption: CMS121 inhibits FASN, reducing lipid-related stress and promoting neuroprotection.

Experimental Workflow for In Vivo CMS121 Studies

The following diagram outlines a general workflow for conducting in vivo studies with CMS121.



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Caption: A typical workflow for in vivo evaluation of CMS121.

Safety and Toxicology

Preclinical toxicology studies have been conducted, and CMS121 has moved into Phase I clinical trials to evaluate its safety in humans, with data expected to be complete by late 2022. Researchers should consult the latest safety data before initiating new studies.

Conclusion

CMS121 is a promising therapeutic candidate with a multi-targeted mechanism of action that addresses key pathological features of several age-related diseases. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo studies to further explore the therapeutic potential of CMS121.

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